molecular formula C16H20N2O9 B15140483 [(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

[(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

Cat. No.: B15140483
M. Wt: 384.34 g/mol
InChI Key: RLESNPSONVPGAT-HYIGYNPQSA-N
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Description

[(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is an organic compound belonging to the class of pyrimidine nucleosides It is characterized by its complex structure, which includes multiple acetoxy groups and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves the acetylation of a pyrimidine nucleoside precursor. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified using techniques such as crystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.

    Oxidation: The compound can be oxidized to form different oxidation states of the pyrimidine ring.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base solutions.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the corresponding dihydroxy compound, while oxidation can produce various oxidized derivatives of the pyrimidine ring.

Scientific Research Applications

[(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate can be compared with other pyrimidine nucleosides, such as:

    Thymidine,5’-acetate: Similar in structure but with different functional groups.

    2’,3’,5’-Triacetyluridine: Another acetylated pyrimidine nucleoside with distinct properties.

The uniqueness of this compound lies in its specific acetylation pattern and the resulting chemical properties, which make it suitable for various specialized applications.

Properties

Molecular Formula

C16H20N2O9

Molecular Weight

384.34 g/mol

IUPAC Name

[(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H20N2O9/c1-8(19)24-7-11-13(25-9(2)20)14(26-10(3)21)15(27-11)18-6-5-12(22)17(4)16(18)23/h5-6,11,13-15H,7H2,1-4H3/t11-,13?,14+,15-/m1/s1

InChI Key

RLESNPSONVPGAT-HYIGYNPQSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=CC(=O)N(C2=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)N(C2=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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